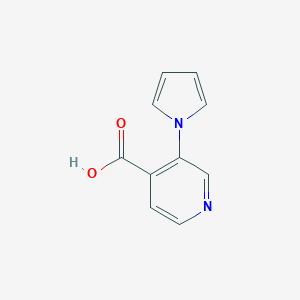

3-pyrrol-1-ylpyridine-4-carboxylic Acid

Description

Structure

3D Structure

Properties

IUPAC Name |

3-pyrrol-1-ylpyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O2/c13-10(14)8-3-4-11-7-9(8)12-5-1-2-6-12/h1-7H,(H,13,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REIAJEVJCAYSBA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=C(C=CN=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10372720 | |

| Record name | 4-Pyridinecarboxylicacid, 3-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

188.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

153716-51-9 | |

| Record name | 4-Pyridinecarboxylicacid, 3-(1H-pyrrol-1-yl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10372720 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Computational and Theoretical Investigations of 3 Pyrrol 1 Ylpyridine 4 Carboxylic Acid

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, allowing for the determination of a molecule's electronic structure and properties from first principles. These methods solve the Schrödinger equation, or approximations of it, to provide a detailed picture of electron distribution and energy levels.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic properties of many-body systems, such as atoms and molecules. It is favored for its balance of accuracy and computational efficiency. DFT calculations can elucidate the ground state electronic structure, providing a foundation for understanding the molecule's stability and reactivity. Furthermore, time-dependent DFT (TD-DFT) can be employed to explore the nature of electronic excited states, which is crucial for predicting photochemical and photophysical properties. For 3-pyrrol-1-ylpyridine-4-carboxylic acid, DFT would be used to optimize the molecular geometry to its lowest energy state and calculate a wide range of electronic properties.

The Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to chemical reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile. The LUMO is the orbital that is most likely to accept electrons, acting as an electrophile.

The energy of the HOMO is related to the ionization potential, while the LUMO energy is related to the electron affinity. The distribution of these orbitals across the molecular structure of this compound would indicate the most probable sites for nucleophilic and electrophilic attack. For instance, calculations on similar heterocyclic systems often show the HOMO localized on the electron-rich pyrrole (B145914) ring and the LUMO on the electron-deficient pyridine (B92270) ring.

The energy difference between the HOMO and LUMO levels (ΔE = ELUMO – EHOMO) is known as the HOMO-LUMO gap. This energy gap is a critical parameter for determining a molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small gap indicates a molecule that is more polarizable and reactive. This value is also fundamental in predicting the electronic and optical properties of materials, serving as a theoretical measure of the electrochemical band gap.

Table 1: Hypothetical Frontier Orbital Energies This table is for illustrative purposes only, as specific calculated values for this compound are not available in the cited literature.

| Parameter | Energy (eV) |

|---|---|

| EHOMO | Value |

| ELUMO | Value |

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. The MEP map plots the electrostatic potential onto the molecule's electron density surface. Different colors represent varying potential values:

Red: Regions of most negative electrostatic potential, indicating electron-rich areas that are susceptible to electrophilic attack. These are often associated with lone pairs of heteroatoms, such as the oxygen atoms of the carboxylic acid group and the nitrogen of the pyridine ring.

Blue: Regions of most positive electrostatic potential, indicating electron-deficient areas that are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, particularly the acidic proton of the carboxylic group.

Green: Regions of neutral or near-zero potential.

For this compound, an MEP map would clearly identify the acidic nature of the carboxylic proton and the nucleophilic character of the carbonyl oxygens and the pyridine nitrogen.

Reduced Density Gradient (RDG) analysis is a computational technique used to identify and visualize non-covalent interactions (NCIs) within a molecule (intramolecular) or between molecules (intermolecular). These interactions, such as hydrogen bonds, van der Waals forces, and steric clashes, are crucial for determining molecular conformation and crystal packing.

The RDG method plots the reduced density gradient against the electron density multiplied by the sign of the second eigenvalue of the Hessian matrix. This results in visual surfaces where:

Blue surfaces indicate strong, attractive interactions like hydrogen bonds.

Green surfaces represent weak, delocalized van der Waals interactions.

Red surfaces signify strong, repulsive interactions, such as steric clashes.

An RDG analysis of this compound could reveal intramolecular hydrogen bonding between the carboxylic acid group and the adjacent pyridine nitrogen, as well as van der Waals interactions between the two aromatic rings.

Density Functional Theory (DFT) Studies on Ground and Excited State Electronic Structure

Molecular Dynamics Simulations for Conformational Analysis and Solvent Effects

While quantum chemical calculations provide insight into the static properties of a single molecule, Molecular Dynamics (MD) simulations are used to study the dynamic behavior of molecules over time. MD simulations model the movements of atoms and molecules by solving Newton's equations of motion, providing a view of conformational changes and interactions with the surrounding environment, such as a solvent.

For this compound, MD simulations would be invaluable for:

Conformational Analysis: The molecule has rotational freedom around the bond connecting the pyrrole and pyridine rings. MD simulations can explore the potential energy surface associated with this rotation to identify the most stable conformations (rotamers) and the energy barriers between them.

Solvent Effects: The behavior and properties of a molecule can be significantly altered by its solvent environment. MD simulations can explicitly model the interactions between the solute (this compound) and solvent molecules (e.g., water). This allows for the study of solvation shells, hydrogen bonding networks with the solvent, and the influence of the solvent on conformational preferences. Such simulations are critical for understanding the molecule's behavior in a biological or chemical system. Studies on similar heterocyclic compounds often use MD simulations to assess the stability of ligand-protein complexes. nih.govrsc.org

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Studies

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methodologies used to correlate the chemical structure of a series of compounds with their biological activity or physicochemical properties, respectively. scispace.commdpi.com These models are built by calculating molecular descriptors for a set of molecules and then using statistical methods to derive a mathematical equation that relates these descriptors to an observed activity or property. scispace.com

For this compound, a QSAR study would typically involve the design and synthesis of a library of derivatives. Modifications might include adding substituents to the pyrrole or pyridine rings or altering the carboxylic acid group. The biological activity of each compound, for example, its half-maximal inhibitory concentration (IC₅₀) against a specific enzyme, would be experimentally determined.

Subsequently, a wide range of molecular descriptors for each derivative would be calculated. These descriptors fall into several categories, including:

Electronic: Describing the distribution of electrons (e.g., dipole moment, partial charges).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Pertaining to the molecule's lipophilicity (e.g., LogP).

Topological: Describing the connectivity of atoms.

A statistical method, such as multiple linear regression (MLR) or machine learning algorithms, would then be employed to build a predictive model. nih.gov The resulting QSAR equation can be used to predict the activity of novel, unsynthesized compounds and to identify the key molecular features that govern biological activity, thereby guiding the design of more potent molecules. scispace.commdpi.com

Table 1: Illustrative Data for a Hypothetical QSAR Study of this compound Derivatives

This table represents an example of the initial data required for a QSAR analysis. It includes hypothetical derivatives and their corresponding experimental biological activity.

| Compound ID | R1-Substituent (Pyrrole Ring) | R2-Substituent (Pyridine Ring) | Experimental pIC₅₀ (-logIC₅₀) |

| Parent | H | H | 5.2 |

| Deriv-01 | 2-CH₃ | H | 5.5 |

| Deriv-02 | 3-CH₃ | H | 5.3 |

| Deriv-03 | H | 6-Cl | 5.8 |

| Deriv-04 | H | 6-OCH₃ | 5.1 |

| Deriv-05 | 2-CH₃ | 6-Cl | 6.1 |

Table 2: Example of Molecular Descriptors Used in QSAR/QSPR Models

This table shows a selection of descriptors that would be calculated for each compound in the hypothetical series to build the predictive model.

| Descriptor Type | Descriptor Name | Description |

| Hydrophobic | LogP | Octanol-water partition coefficient, indicating lipophilicity. |

| Steric | Molecular Volume (Vol) | The volume occupied by the molecule. |

| Steric | Surface Area (SA) | The total surface area of the molecule. |

| Electronic | Dipole Moment | A measure of the molecule's overall polarity. |

| Topological | Wiener Index | A distance-based index of molecular branching. |

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation and binding affinity of one molecule (the ligand) when bound to a second molecule (the receptor), which is typically a protein or enzyme. nih.gov This method is instrumental in drug discovery for elucidating binding mechanisms and screening virtual libraries of compounds against a specific biological target. scispace.comnih.gov

Given the structural features of this compound, particularly the pyridine-carboxylic acid motif, a plausible biological target is the KDM4 subfamily of histone demethylases (e.g., KDM4A, KDM4C). mdpi.com These enzymes are crucial in epigenetic regulation and are considered important targets for cancer therapy. nih.govresearchgate.net Many known KDM4 inhibitors are 2-oxoglutarate (2-OG) analogues that function by chelating the catalytic Fe(II) ion in the enzyme's active site. nih.govnih.govnih.gov The nitrogen of the pyridine ring and the adjacent carboxylic acid group in this compound form a bidentate chelating moiety well-suited for this type of interaction. nih.govresearchgate.net

A molecular docking study would involve:

Obtaining a high-resolution crystal structure of the target protein, such as KDM4C, from the Protein Data Bank.

Preparing the 3D structure of the ligand, this compound, and optimizing its geometry.

Using docking software (e.g., AutoDock) to place the ligand into the defined active site of the enzyme.

Scoring the resulting poses based on predicted binding energy (affinity) and analyzing the intermolecular interactions.

Table 3: Illustrative Molecular Docking Results for this compound with KDM4C Active Site

This table provides a hypothetical summary of results from a molecular docking simulation, detailing the predicted binding characteristics.

| Parameter | Predicted Value/Interaction |

| Target Protein | KDM4C Histone Demethylase |

| Binding Site | 2-Oxoglutarate/Fe(II) Pocket |

| Predicted Binding Energy (kcal/mol) | -8.5 |

| Key Interactions | |

| Metal Chelation | Fe(II) ion coordinated by pyridine N and carboxylate O |

| Hydrogen Bonds | Carboxylate O with His188; Pyrrole N-H with Asp135 |

| Hydrophobic Interactions | Pyrrole ring with Val192 |

Coordination Chemistry and Supramolecular Assembly Research

Ligand Design Principles for Metal Complexation with 3-Pyrrol-1-ylpyridine-4-carboxylic Acid

The design of ligands is a critical aspect of creating functional metal complexes, and this compound embodies several key principles. The pyridine (B92270) ring, being aromatic and electron-deficient, readily participates in π-π stacking and hydrogen bonding, enhancing the stability and binding affinity of the resulting complexes. nih.gov The nitrogen atom within the pyridine ring acts as a primary coordination site for metal ions.

The carboxylic acid group is another crucial component, adding polarity and providing a robust site for metal ion coordination. nih.gov This group can deprotonate to form a carboxylate, which can coordinate to metal centers in various modes, including monodentate, bidentate, and bridging fashions. This versatility allows it to link multiple metal ions, facilitating the formation of extended networks like MOFs and coordination polymers. jcmimagescasereports.org The presence of both the pyridine nitrogen and the carboxylate group allows the molecule to act as a versatile chelating or bridging ligand, contributing to the structural diversity of its metal complexes.

Synthesis and Characterization of Metal-Organic Frameworks (MOFs) and Coordination Polymers

The synthesis of MOFs and coordination polymers using pyridine-carboxylic acid-based ligands is a well-established area of research. Solvothermal methods are commonly employed, where the ligand and a metal salt are heated in a solvent, often leading to the crystallization of the desired framework. umt.edu.mymdpi.com Characterization of these materials is typically performed using techniques such as Fourier-Transform Infrared (FTIR) spectroscopy, which can confirm the coordination of the carboxylate group to the metal by observing the disappearance of the O-H band of the carboxylic acid and the appearance of metal-oxygen bond peaks. umt.edu.my Single-crystal X-ray diffraction is essential for determining the precise three-dimensional structure of the resulting frameworks. nih.gov

The carboxylic acid moiety is instrumental in the construction of coordination frameworks. Upon deprotonation, the resulting carboxylate group can adopt several coordination modes, which dictates the dimensionality and topology of the final architecture. Pyridine-dicarboxylic acid linkers have been shown to exhibit various coordination modes, acting as linkers that can connect multiple metal centers. nih.govresearchgate.net This ability to bridge metal ions is fundamental to extending the structure from simple discrete molecules (0D) to one-dimensional (1D) chains, two-dimensional (2D) layers, or three-dimensional (3D) frameworks. rsc.org The flexibility in coordination allows for the design of materials with specific structural properties. jcmimagescasereports.org

The use of adaptable linkers like pyridine-carboxylic acids leads to a remarkable diversity of structural architectures. The final structure of a coordination polymer is influenced by several factors, including the coordination geometry of the metal ion, the coordination mode of the ligand, reaction conditions, and the presence of co-ligands or templates. mdpi.comresearchgate.net For instance, different isomers of pyridinecarboxylic acid hydrazide ligands have been shown to produce silver coordination polymers with varied topologies, ranging from 1D cross-helical chains to 2D planar networks. nih.gov The combination of the rigid pyridine core and the flexible coordination of the carboxylate group allows for the formation of a wide array of network topologies, highlighting the versatility of this class of ligands in crystal engineering. nih.govrsc.org

| Ligand Type | Metal Ion(s) | Resulting Architecture | Key Structural Features |

|---|---|---|---|

| Pyridine-3,5-dicarboxylic acid | Cd(II), Mn(II), Zn(II), Co(II), Cu(II) | 0D, 1D, 2D, and 3D | Structural outcome is influenced by the use of various template molecules. rsc.org |

| 4,4′-(Pyridine-3,5-diyl)dibenzoic acid | Mn(II), Co(II/III), Ni(II), Cu(II) | 2D and 3D | Ligand acts as a μ3- or μ4-linker, leading to diverse network topologies. nih.gov |

| Pyridinecarboxylic acid hydrazide isomers | Ag(I) | 1D and 2D | Ligand isomerism controls dimensionality and packing arrangement (e.g., helical vs. planar). nih.gov |

Supramolecular Chemosensor and Chemodosimeter Development

The unique electronic and structural properties of molecules containing pyrrole (B145914) and pyridine moieties make them excellent candidates for the development of chemosensors. These sensors can detect specific ions or molecules through changes in their optical properties, such as color or fluorescence.

Research on the related compound, 4-(pyrrol-1-yl)pyridine, has demonstrated its capability as a supramolecular chemodosimeter for the detection of nitrite ions in aqueous solutions, observable by the naked eye. mdpi.com The sensing mechanism is attributed to changes within a supramolecular aggregate of the sensor molecules upon interaction with the anion. mdpi.comnih.gov This system shows high sensitivity and selectivity for nitrite even in the presence of other competing anions like cyanide, sulfate, and chloride. nih.gov Derivatives of 4-(pyrrol-1-yl)pyridine have also been shown to be effective nitrite sensors, with limits of detection in the parts-per-million (ppm) range. mdpi.com This body of work suggests that the pyrrole-pyridine scaffold, as present in this compound, is highly promising for the development of selective anion sensors.

| Sensor Compound | Target Anion | Limit of Detection (LOD) | Key Feature |

|---|---|---|---|

| 4-(Pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 0.330 ppm | Naked-eye detection in aqueous solution. mdpi.comnih.gov |

| 4-(2,5-Dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.06 ppm | Sensing mechanism involves changes in the supramolecular aggregate system. mdpi.com |

| 4-(2,4-Dimethyl-pyrrol-1-yl)pyridine | Nitrite (NO₂⁻) | 1.05 ppm | Highly selective against other common anions. mdpi.comnih.gov |

The functional groups within this compound are well-suited for metal ion detection. The carboxylic acid can serve as an initial binding site for a metal ion, which can then interact with the heterocyclic donor atoms, leading to a detectable change in the molecule's photophysical properties. mdpi.com Porphyrins functionalized with pyridine and pyrrole rings are known to act as binding sites for metal ions in sensor development. mdpi.com Fluorescent probes containing heterocyclic systems and carboxylic acid groups have been shown to respond to various metal ions, including paramagnetic species like Cu(II) and Ni(II), often through a fluorescence quenching mechanism. mdpi.com This suggests that this compound could be developed into a selective sensor for environmentally or biologically significant metal ions.

Luminescent and Chromogenic Response Mechanisms

No data is available in the scientific literature for this compound.

Self-Assembly Processes and Molecular Aggregate Formation

No data is available in the scientific literature for this compound.

Research into Biological Activities and Mechanistic Pathways in Vitro Focus

Enzyme Inhibition Studies and Mechanistic Insights

The pyrrolopyridine core structure is a recognized pharmacophore that has been investigated for its inhibitory activity against a wide range of enzymes implicated in various diseases.

Identification of Specific Enzyme Targets

Research has identified several key enzyme targets for compounds structurally related to 3-pyrrol-1-ylpyridine-4-carboxylic acid.

Phosphoinositide 3-kinases (PI3K): The PI3K signaling pathway is crucial in cellular growth and proliferation, making it a key target in cancer therapy. Derivatives of 4-methyl-2-[1-(2,2,2,-trifluoroethyl)-1H-pyrazol-4-yl]-1H-pyrrolo[3,4-c]pyridine-3,6-dione have been synthesized and investigated as PI3K inhibitors sci-hub.se. One such compound, 14a, demonstrated selective and potent activity against p110α and p110δ isoforms, with IC50 values of 122 nM and 119 nM, respectively sci-hub.se.

COX-1/COX-2: Cyclooxygenase (COX) enzymes are key to the inflammatory pathway. Various N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones have been synthesized and evaluated for their inhibitory activity against both COX-1 and COX-2 nih.gov. These compounds showed potential inhibition of both enzymes, with IC50 values comparable to the reference drug meloxicam (B1676189) nih.gov. For instance, certain derivatives displayed stronger COX-2 selectivity than meloxicam nih.gov.

HIV-1 Integrase: This enzyme is essential for the replication of the HIV-1 virus. Bicyclic hydroxy-1H-pyrrolopyridine-triones have been identified as a novel class of HIV-1 integrase inhibitors researchgate.net. Additionally, a highly potent allosteric HIV-1 integrase inhibitor (ALLINI), STP0404, which is based on a pyrrolopyridine scaffold, has shown remarkable efficacy with an IC50 value of 0.41 nM against the HIV-1NL4-3 strain in human PBMCs nih.gov. This compound also demonstrated activity against raltegravir-resistant HIV-1 strains nih.gov. Other studies on related scaffolds, such as 3a,6a-dihydro-1H-pyrrolo[3,4-c]pyrazole-4,6-dione derivatives, have also yielded compounds with potent anti-HIV-1 activities (EC50 < 5 μM) mdpi.com.

InhA (Enoyl ACP Reductase): InhA is a critical enzyme in the mycolic acid biosynthesis pathway of Mycobacterium tuberculosis. Azaisoindolinone derivatives, which are structurally related to the pyrrolopyridine core, have been designed as InhA inhibitors orientjchem.org. Direct inhibitors of InhA, such as the 4-hydroxy-2-pyridone class, have shown potent bactericidal activity against isoniazid-resistant TB clinical isolates orientjchem.org. Furthermore, triclosan-derived inhibitors have demonstrated significant InhA inhibition, with one potent derivative showing an IC50 value of 90 nM nih.gov.

Dihydrofolate Reductase (DHFR): DHFR is a validated target for antimicrobial and anticancer therapies. Studies on 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides revealed dual inhibition of both Enoyl ACP Reductase and DHFR mdpi.com. Several of these compounds showed stronger inhibition against M. tuberculosis DHFR than the reference drug trimethoprim (B1683648) (IC50 = 92 μM) mdpi.com. Other research on thiophenyl-pyrazolyl-thiazole hybrids also identified potent DHFR inhibitors with IC50 values as low as 4.21 µM against M. tuberculosis DHFR nih.gov.

Aldose Reductase (AR): This enzyme is a key target for managing diabetic complications. A series of tetrahydropyrrolo[1,2-a]pyrazine derivatives, which are fused pyrrole (B145914) structures, were evaluated as potent aldose reductase inhibitors nih.gov. The most active compound, AS-3201, exhibited an exceptionally low IC50 value of 1.5 x 10⁻⁸ M nih.gov.

While the following enzymes were part of the initial inquiry, a review of the available literature did not yield specific studies on the inhibitory activity of this compound or its close structural analogues against them:

N-Acylphosphatidylethanolamine Phospholipase D

Peroxisome Proliferator-Activated Receptor alpha (PPARα)

cGMP-Dependent Protein Kinase

| Enzyme Target | Compound Class | Key Finding (IC50/EC50) | Reference |

|---|---|---|---|

| PI3Kα / PI3Kδ | Pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivative (14a) | 122 nM / 119 nM | sci-hub.se |

| COX-1 / COX-2 | N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-diones | Comparable to Meloxicam | nih.gov |

| HIV-1 Integrase | Pyrrolopyridine-based ALLINI (STP0404) | 0.41 nM | nih.gov |

| InhA | Triclosan-derived inhibitor | 90 nM | nih.gov |

| DHFR (M. tuberculosis) | Thiophenyl-pyrazolyl-thiazole hybrid (4c) | 4.21 µM | nih.gov |

| Aldose Reductase | Tetrahydropyrrolo[1,2-a]pyrazine derivative (AS-3201) | 15 nM | nih.gov |

Kinetic Analysis of Enzyme Inhibition

Kinetic studies on pyrrolopyridine-based thiazolotriazoles, investigated as inhibitors of α-amylase and α-glucosidase, revealed competitive inhibition for α-amylase and non-competitive inhibition for α-glucosidase researchgate.net. While these specific enzymes are not the focus here, the study demonstrates that kinetic analysis is a viable method for elucidating the mechanism of action for this class of compounds researchgate.net. More relevantly, studies of pyrrolo[2,3-d]pyrimidine derivatives as inhibitors of p21-activated kinase 4 (PAK4) have identified them as ATP-competitive inhibitors, meaning they bind to the ATP-binding pocket of the kinase nih.gov. This competitive mechanism is a common feature for many kinase inhibitors developed from related heterocyclic scaffolds.

Elucidation of Inhibitor Binding Modes at the Active Site

Molecular docking and X-ray crystallography have been instrumental in understanding how pyrrolopyridine derivatives interact with their enzyme targets.

Kinases: For kinase inhibitors, a common binding mode involves the pyrrolopyridine moiety forming crucial hydrogen bonds with amino acid residues in the hinge region of the enzyme's ATP-binding pocket nih.govnih.gov. For example, the nitrogen atom in the pyridine (B92270) ring of a related inhibitor was shown to form a key hydrogen bond with the main chain amide of Leu137 of Cdc7 kinase mdpi.com. In studies of pyrrolopyridine derivatives as JAK1 inhibitors, the pyrrolopyridine core formed H-bond interactions with residues E957 and L959 at the hinge region, while other parts of the molecule engaged in hydrophobic interactions within the binding pocket nih.gov.

Cyclooxygenases: Docking studies of N-substituted 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives in the active site of COX-2 showed that the pyrrolo-pyridine ring occupies a key subdomain, stabilized by hydrogen bonds with residues like Arg120 and Tyr355, as well as several hydrophobic interactions nih.gov.

Structure-Activity Relationships (SAR) Governing Enzyme Inhibition Potency and Selectivity

SAR studies provide critical information for optimizing the potency and selectivity of inhibitors based on the pyrrolopyridine scaffold.

HIV-1 Integrase Inhibitors: SAR studies on pyrrolo[3,4-c]pyridine-4-carboxylate derivatives showed that the ester substituent at position 4 and the distance between the pyrrolopyridine scaffold and an attached phenyl ring significantly influence anti-HIV-1 activity nih.gov. For another series of inhibitors, the presence of a hydroxyl group on a phenyl substituent was found to be important for potency mdpi.com.

Phosphoinositide 3-kinase (PI3K) Inhibitors: For pyrrolo[2,1-f] nih.govnih.govnih.govtriazine derivatives, modifications to a 6-aminocarbonyl group were explored. The SAR indicated that small, non-polar groups were generally favored, while bulky substituents led to decreased antiproliferative activity sci-hub.se.

InhA Inhibitors: In the development of azaisoindolinone-based InhA inhibitors, SAR studies were used to determine the optimal size and position of a lipophilic chain attached to the core moiety to maximize activity orientjchem.org.

Receptor Binding Assays and Agonist/Antagonist Characterization

While the primary focus of research on this scaffold has been on enzyme inhibition, some studies have explored interactions with receptors.

Radioligand Displacement Binding Assays for Receptor Affinity Determination

A review of the available scientific literature did not yield specific studies utilizing radioligand displacement binding assays to determine the receptor affinity for this compound or its close structural analogues for the targets listed. This suggests that research on this chemical class has been more heavily focused on enzyme inhibition rather than direct receptor binding assays.

Competitive Binding Assays for Ligand-Receptor Interactions

Information regarding the use of this compound in competitive binding assays to determine its affinity for specific receptors is not available in the reviewed scientific literature. Competitive binding assays are a standard method to characterize the interaction of a ligand with a receptor by measuring the displacement of a labeled ligand. However, no studies detailing the binding affinity (such as Ki or IC50 values) of this compound to any specific receptor have been identified.

Receptor Selectivity Profiling

There is no available data from receptor selectivity profiling studies for this compound. Such studies are crucial to understand the specificity of a compound for a particular receptor over others, which in turn helps in predicting its potential therapeutic effects and off-target interactions. The scientific literature lacks any reports on the screening of this compound against a panel of different receptors to determine its selectivity profile.

Functional Studies on Receptor Activation (in vitro systems)

Functional studies investigating the effect of this compound on receptor activation in in vitro systems have not been reported. These assays, such as measuring second messenger levels or reporter gene activation, are essential to determine whether a compound acts as an agonist, antagonist, or inverse agonist at a specific receptor. Without such studies, the functional activity of this compound at any given receptor remains unknown.

Mechanistic Studies of Antimicrobial Activity (in vitro models)

While various pyridine and pyrrole derivatives have been investigated for their antimicrobial properties, specific data on the mechanistic studies of the antimicrobial activity of this compound are not found in the current body of scientific literature.

Antibacterial Activity Against Specific Bacterial Strains

No specific data on the antibacterial activity of this compound against any particular bacterial strains have been published. Studies on similar compounds, such as certain 1-arylmethyl-4-aryl-1H-pyrrole-3-carboxylic acid derivatives, have shown some activity against Staphylococcus species, but all tested derivatives were inactive as antifungal agents. nih.gov Other research has focused on different pyridine carboxylic acid derivatives and their antibacterial potential. magtechjournal.comnih.gov However, minimum inhibitory concentration (MIC) values or other quantitative measures of antibacterial efficacy for this compound are not available.

Antifungal Activity Assessment

There is no information available in the scientific literature regarding the antifungal activity of this compound. While related heterocyclic compounds have been subjects of antifungal research, this specific compound has not been assessed for its ability to inhibit the growth of any fungal species. nih.govmdpi.com

Antitubercular Activity Investigations

Investigations into the antitubercular activity of this compound have not been reported. Although various pyrrole and pyridine derivatives have been synthesized and evaluated for their potential against Mycobacterium tuberculosis, there are no published studies that include this compound. researchgate.netnih.govmdpi.commdpi.com Therefore, its efficacy against the H37Rv strain or any other mycobacterial strain is currently unknown.

Fragment-Based Drug Discovery (FBDD) Applications Utilizing Pyrrole Carboxylic Acid Motifs

Fragment-Based Drug Discovery (FBDD) has solidified its position as a powerful and efficient strategy in the generation of high-quality lead compounds for drug development. researchgate.netnih.gov This approach involves screening libraries of low-molecular-weight compounds, or "fragments" (typically <300 Da), to identify those that bind weakly but efficiently to a biological target. researchgate.netmdpi.com High-resolution structural techniques, such as X-ray crystallography, are then used to characterize the binding of these fragment hits, providing a detailed map of the interactions. nih.gov This structural information is paramount, as it guides the subsequent "fragment-to-lead" process, where the initial fragment is optimized and grown into a more potent, "drug-like" lead candidate by adding substituents that form additional, favorable interactions with the target protein. researchgate.netnih.gov

The pyrrole ring, a fundamental N-heterocyclic motif, is a widely explored scaffold in medicinal chemistry due to its presence in numerous natural products and approved drugs. nih.gov When combined with a carboxylic acid group, the resulting pyrrole carboxylic acid motif presents a valuable starting point for FBDD. This scaffold offers a combination of features beneficial for fragment screening: a rigid heterocyclic core, hydrogen bond donors and acceptors, and a carboxylic acid group that can engage in critical ionic or hydrogen-bonding interactions with protein active sites, such as those involving arginine or lysine (B10760008) residues.

Detailed Research Findings

Research into pyrrole carboxylic acid motifs within an FBDD context has yielded promising hits against various therapeutic targets. These fragments serve as foundational templates for the development of more complex and potent inhibitors.

One area of investigation has focused on the design of novel N-pyrrole carboxylic acid derivatives as inhibitors of cyclooxygenase (COX) enzymes, which are key targets for anti-inflammatory drugs. nih.gov In one study, a series of tetra-substituted pyrrole derivatives were designed and synthesized using a field-based quantitative structure-activity relationship (FB-QSAR) approach. nih.gov The inclusion of an acidic group was a strategic choice to enhance the anti-inflammatory effects. The subsequent in vitro evaluation of these compounds for COX-1 and COX-2 inhibition revealed significant activity. Notably, compounds featuring an acetic acid group at the N-1 position of the pyrrole ring demonstrated the highest potency against both isoforms of the enzyme. nih.gov

The results from the fluorometric inhibitor screening are detailed below, showing the concentration at which 50% of the enzyme activity is inhibited (IC50).

| Compound | Substituent Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) |

|---|---|---|---|

| 4g | Acetic acid group at N-1 | 1.54 | 0.14 |

| 4h | Acetic acid group at N-1 | 1.68 | 0.16 |

| 4k | Acetic acid group at N-1 | 1.89 | 0.18 |

| 4l | Acetic acid group at N-1 | 2.01 | 0.21 |

Further illustrating the utility of this scaffold, another FBDD campaign identified pyrrole-3-carboxylic acid as a key structural motif for inhibiting two separate targets: Notum, a carboxylesterase involved in Wnt signaling, and Caspase-2 (Casp2), a cysteine-aspartic protease implicated in apoptosis. researchgate.net The screening of fragment libraries led to the identification of initial hits which, while having modest affinity, provided crucial starting points for chemical elaboration into more potent lead molecules. researchgate.net This work underscores the ability of the pyrrole carboxylic acid fragment to effectively probe the binding sites of diverse protein classes.

The success of these FBDD campaigns highlights the value of the pyrrole carboxylic acid motif. Its inherent drug-like properties and synthetic tractability make it a "sociable" fragment, allowing for the rapid exploration of structure-activity relationships (SAR) by synthesizing analogues with modifications at various positions of the pyrrole ring. nih.gov This process of iterative design, guided by structural biology, is central to evolving a low-affinity fragment into a high-potency clinical candidate.

Applications in Materials Science

Organic Electronics and Optoelectronic Devices

The integration of distinct heterocyclic units like pyrrole (B145914) and pyridine (B92270) into a single molecular framework is a key strategy for developing materials with tailored electronic properties for optoelectronic devices.

The pyridine moiety is a common component in materials designed for Organic Light-Emitting Diodes (OLEDs). Pyridine-containing compounds have been successfully utilized as hole-transporting materials (HTMs) and as ligands in phosphorescent emitters. mdpi.comuran.ua For instance, pyrene-appended pyridine derivatives have demonstrated stable performance and suitable Highest Occupied Molecular Orbital (HOMO) levels (around 5.6 eV) for efficient hole injection from the anode into the emissive layer of an OLED. mdpi.com

The pyrrole group, another electron-rich heterocycle, is also a staple in the construction of charge-transporting materials. The combination of pyrrole and pyridine in 3-pyrrol-1-ylpyridine-4-carboxylic acid could therefore offer a synergistic effect, potentially leading to materials with balanced charge transport capabilities, which is crucial for enhancing the efficiency and lifetime of OLED devices. Iridium(III) complexes featuring substituted pyridine ligands are widely used as phosphorescent dopants that produce highly efficient electroluminescence. uran.ua The nitrogen atom on the pyridine ring of this compound could serve as a coordination site for metal ions like iridium(III), making it a candidate for developing new emissive materials.

Table 1: Performance of a Representative Pyridine-Based Hole-Transporting Material in an OLED

| Material | Maximum Luminance (cd/m²) | Maximum Current Efficiency (cd/A) | External Quantum Efficiency (EQE) (%) |

|---|---|---|---|

| Py-Br* | 17,300 | 22.4 | 9 |

*Data for 2,6-bis(4-bromophenyl)-4-(pyren-1-yl)pyridine (Py-Br), a related pyridine derivative used as a Hole-Transporting Material. mdpi.com

In the field of organic photovoltaics, particularly dye-sensitized solar cells (DSSCs), the carboxylic acid group is a critical functional moiety. It acts as an anchoring group, binding the organic dye molecule to the surface of a semiconductor electrode, typically titanium dioxide (TiO₂). This binding is essential for facilitating efficient electron injection from the photo-excited dye into the semiconductor's conduction band. bldpharm.com

Research on analogous compounds, such as pyrazole-3-carboxylic acid, has shown that combining a nitrogen-containing heterocycle with a carboxylic acid anchor can enhance the binding of the sensitizer to the TiO₂ surface. This improved binding leads to increased electron injection efficiency and, consequently, a higher power conversion efficiency compared to dyes with only a carboxylic acid group. bldpharm.com The pyrrole and pyridine rings in this compound are π-conjugated systems that can be part of the dye's chromophore, contributing to light absorption in the visible spectrum. The pyridine unit can also act as an auxiliary electron acceptor, which is a design strategy used to tune the molecular energy levels and improve charge separation in organic solar cells. king-pharm.com

The efficiency of organic electronic devices is fundamentally linked to the charge transport properties of the constituent materials. These properties are determined by the material's molecular energy levels, specifically the HOMO and LUMO levels. nih.gov The molecular architecture of this compound allows for extensive modification to fine-tune these electronic properties.

The electron-rich pyrrole ring generally helps to raise the HOMO level, while the electron-deficient pyridine ring can lower the Lowest Unoccupied Molecular Orbital (LUMO) level. The interplay between these two rings can be used to engineer the material's band gap. nih.gov Attaching various substituent groups to either the pyrrole or pyridine rings can further modulate these energy levels. This ability to tune the HOMO and LUMO energies is critical for optimizing the alignment of energy levels at the interfaces between different layers in a device (e.g., in an OLED or solar cell), thereby minimizing energy barriers for charge injection and transport. mdpi.comnih.gov

Table 2: Representative Energy Levels for Heterocyclic Compounds in Organic Solar Cells

| Compound Type | HOMO (eV) | LUMO (eV) | Band Gap (eV) |

|---|---|---|---|

| Non-fused Ring Electron Acceptor* | -5.70 | -4.30 | 1.41 |

| Thieno[3,4-c]pyrrole-dione Acceptor** | Varies | Varies | 1.95 - 2.21 |

*Data for C8C8–4Cl, a nonfused ring electron acceptor. nih.gov **Calculated values for a series of designed thieno[3,4-c]pyrrole-4,6-dione based molecules. nih.gov

Role as Core Building Blocks in Advanced Organic Materials

Beyond direct use in devices, molecules like this compound are valuable as core building blocks for synthesizing more complex, high-performance organic materials. The carboxylic acid group is a versatile functional handle that can readily undergo various chemical transformations, such as amidation or esterification.

This reactivity allows the molecule to be incorporated into larger structures like polymers or dendrimers. For example, it could be polymerized to create a side-chain polymer where the pyrrol-yl-pyridine unit provides specific electronic functionalities. Such polymers could find applications as charge-transporting layers in printed electronics. The distinct chemical nature of the pyrrole and pyridine rings also allows for selective chemical modification, enabling the synthesis of a wide array of derivatives with tailored properties for specific applications in sensing, catalysis, or molecular recognition.

Future Research Trajectories and Interdisciplinary Perspectives

Development of Novel Synthetic Routes with Enhanced Efficiency, Atom Economy, and Environmental Sustainability

The future of synthesizing 3-pyrrol-1-ylpyridine-4-carboxylic acid and its analogs lies in the adoption of green chemistry principles. The focus is shifting away from traditional, multi-step syntheses toward methods that are more efficient, generate less waste, and are environmentally benign.

Key areas of development include:

Microwave-Assisted Organic Synthesis (MAOS): This technique has been shown to dramatically reduce reaction times and improve yields in the synthesis of pyrrole (B145914) and pyridine (B92270) derivatives. eurekaselect.compensoft.net Compared to conventional heating, microwave irradiation provides uniform heating, leading to faster and cleaner reactions. researchgate.net Future work will likely adapt established methods, such as the Paal-Knorr or Hantzsch pyrrole syntheses, to microwave-assisted protocols specifically tailored for pyrrolopyridine carboxylic acids. pensoft.netwikipedia.orgorganic-chemistry.org

Catalyst Innovation: Research into novel catalysts, including nanocatalysts and biocompatible catalysts, can lead to milder reaction conditions and solvent-free syntheses. pensoft.net For instance, developing catalytic systems for the dehydrogenative coupling of alcohols could provide a highly efficient and green pathway for creating functionalized pyrroles and pyridines. eurekaselect.com

Atom Economy: A central concept in green chemistry is maximizing the incorporation of reactant atoms into the final product. jocpr.comprimescholars.com Synthetic strategies like one-pot multicomponent reactions are ideal for improving atom economy. rsc.org Future routes will be designed to minimize or eliminate byproduct formation, a significant improvement over classical condensation reactions where atoms are lost in small molecules like water. The Paal-Knorr synthesis is noted for its high atom economy as it only generates water as a byproduct. organic-chemistry.org

Table 1: Comparison of Conventional vs. Green Synthetic Methodologies

| Parameter | Conventional Heating | Microwave-Assisted Synthesis (MAOS) |

| Reaction Time | Hours to days | Minutes to hours pensoft.net |

| Energy Consumption | High | Low |

| Solvent Use | Often requires high-boiling, toxic solvents | Can often be performed solvent-free or in green solvents (e.g., water, ethanol) pensoft.net |

| Yield | Variable, often lower | Generally higher researchgate.net |

| Byproducts | More prevalent | Reduced, cleaner reactions |

| Atom Economy | Often lower | Can be designed for higher atom economy |

Advanced Computational Design and In Silico Screening for Targeted Functionalization

Computational chemistry and in silico screening are indispensable tools for accelerating the discovery and optimization of new molecules. For this compound, these methods can predict the properties of novel derivatives and guide synthetic efforts toward compounds with specific functions.

Future computational approaches will include:

Quantitative Structure-Activity Relationship (QSAR): 3D-QSAR models can be developed to understand the structural features of pyrrolopyridine derivatives that are crucial for a specific biological activity, such as inhibiting a particular enzyme. nih.govresearchgate.net These models can then be used to predict the activity of newly designed compounds before they are synthesized.

Molecular Docking: This technique simulates the interaction between a molecule and a biological target, such as a protein receptor. semanticscholar.org It can be used to screen libraries of virtual derivatives of this compound to identify those with the highest binding affinity for a target of interest, such as Janus kinase 1 (JAK1) or Bcl2 anti-apoptotic proteins. nih.govnih.gov Docking studies can reveal key interactions, like hydrogen bonds, that are critical for binding and selectivity. acs.org

Molecular Dynamics (MD) Simulations: MD simulations provide insights into the dynamic behavior of a molecule-protein complex over time, offering a more accurate assessment of binding stability than static docking. researchgate.netnih.gov

ADMET Prediction: In silico tools can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of new derivatives, helping to identify candidates with favorable pharmacokinetic profiles early in the drug discovery process. nih.gov

Table 2: Application of In Silico Methods in Compound Design

| Computational Method | Application | Predicted Outcome |

| Molecular Docking | Screening virtual libraries against a protein target | Binding affinity (e.g., kcal/mol), binding pose, key interactions nih.govnih.gov |

| 3D-QSAR | Correlating 3D structural features with biological activity | Predictive models for activity of new compounds researchgate.net |

| Molecular Dynamics | Simulating the stability of a ligand-protein complex | Complex stability (RMSD), binding free energy researchgate.netnih.gov |

| ADMET Prediction | Evaluating drug-likeness and pharmacokinetic properties | Oral bioavailability, blood-brain barrier penetration, toxicity risk nih.govnih.gov |

Exploration of New Biological Targets and Polypharmacology Through Mechanistic In Vitro Studies

The pyrrolopyridine scaffold is a well-established pharmacophore present in compounds with a wide array of biological activities, including anticancer, antimicrobial, antiviral, and anti-inflammatory properties. mdpi.comrsc.org Future research will aim to identify novel biological targets for this compound and explore the concept of polypharmacology—where a single compound is designed to interact with multiple targets.

Key research directions include:

Target Identification: High-throughput screening of this compound derivatives against panels of kinases, proteases, and other enzymes can uncover novel biological targets. nih.gov The pyrrole ring is a versatile scaffold found in numerous approved drugs, highlighting its potential for diverse therapeutic applications. scispace.comnih.gov

Mechanistic Studies: Once a potential target is identified, detailed in vitro mechanistic studies are crucial to understand how the compound exerts its effect. nih.gov This includes enzyme inhibition assays to determine potency (IC50 values) and mechanism of inhibition (e.g., competitive, non-competitive). researchgate.net

Polypharmacology: Many complex diseases, such as cancer and neurodegenerative disorders, involve multiple biological pathways. nih.gov Designing derivatives of this compound that can modulate several relevant targets simultaneously could lead to more effective therapies. For example, a compound that inhibits both a kinase and a protein involved in apoptosis could be a powerful anticancer agent. nih.gov

Integration of this compound into Hybrid Material Systems for Emerging Technologies

The unique electronic properties of the pyrrole ring and the functional handle provided by the carboxylic acid group make this compound an attractive building block for advanced materials.

Future research in this area will focus on:

Conducting Polymers: Pyrrole can be electropolymerized to form polypyrrole, a well-known conducting polymer. rsc.org The carboxylic acid group on the pyridine ring can be used to tune the properties of the resulting polymer or to anchor it to surfaces. Research has demonstrated the electropolymerization of carboxylic acid-functionalized pyrroles to create hybrid materials. rsc.org

Hybrid Organic-Inorganic Materials: The carboxylic acid moiety can act as a linker to integrate the molecule into inorganic networks, such as sol-gels or metal-organic frameworks (MOFs). rsc.org This could lead to the development of new materials for sensors, catalysts, or energy storage devices.

Functional Coatings and Surfaces: By electropolymerizing functionalized pyrrole monomers, it is possible to create coatings with specific properties. scispace.com For example, a polymer derived from this compound could be used to create a surface that selectively binds certain metal ions, with potential applications in environmental remediation or chemical sensing. acs.orgnih.gov The process allows for the creation of polymer films at specific locations, which could be used in microfluidic devices. nih.govnih.gov

Deepening Understanding of Structure-Function Relationships Across Diverse Applications

A comprehensive understanding of the structure-function relationship (SFR) is the cornerstone of rationally designing new molecules with desired properties. This involves systematically modifying the structure of this compound and correlating these changes with its chemical, physical, and biological functions.

Future research will integrate the following:

Systematic Functionalization: Synthesizing a library of derivatives where different positions on the pyrrole and pyridine rings are systematically modified with various functional groups.

Multi-Parameter Analysis: Evaluating these derivatives across a range of applications. For example, a single derivative could be tested for its anticancer activity, its ability to form a stable polymer, and its electronic properties.

Correlative Studies: Using the data from these multi-parameter analyses, researchers can build comprehensive models that explain how specific structural features influence different functions. For instance, studies on related pyridine derivatives have shown that the position and nature of substituents can significantly impact antiproliferative activity. nih.gov Similarly, for pyrrolopyridine kinase inhibitors, specific substitutions have been shown to dramatically improve selectivity for one kinase over another. acs.orgnih.gov This integrated approach will provide a deeper understanding of the molecule's potential and guide the development of next-generation materials and therapeutics.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.